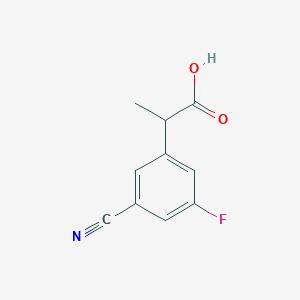
2-(3-Cyano-5-fluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyano-5-fluorophenyl)propanoic acid is an organic compound with the molecular formula C10H8FNO2 It is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a phenyl ring, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyano-5-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyano-5-fluorobenzaldehyde and malonic acid.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 3-cyano-5-fluorobenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms an intermediate compound.
Decarboxylation: The intermediate compound undergoes decarboxylation under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective starting materials to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyano-5-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Cyano-5-fluorophenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a tool compound in biological studies to investigate the effects of cyano and fluorine substituents on biological activity.
Mechanism of Action
The mechanism of action of 2-(3-Cyano-5-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The cyano group and fluorine atom can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluorophenyl)propanoic acid: Similar structure but lacks the cyano group.
2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid: Similar structure with an additional methyl group.
Uniqueness
2-(3-Cyano-5-fluorophenyl)propanoic acid is unique due to the presence of both cyano and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
Molecular Formula |
C10H8FNO2 |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
2-(3-cyano-5-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H8FNO2/c1-6(10(13)14)8-2-7(5-12)3-9(11)4-8/h2-4,6H,1H3,(H,13,14) |
InChI Key |
JXSBULJYMBFTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C#N)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



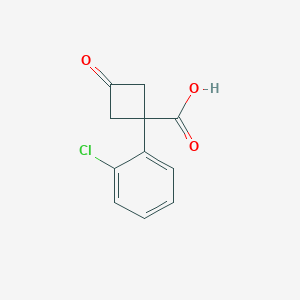
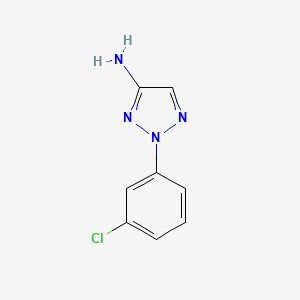
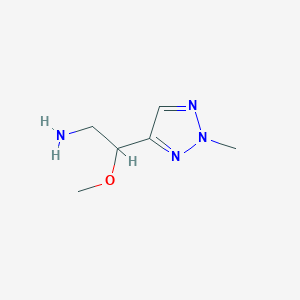
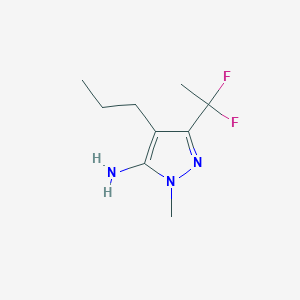
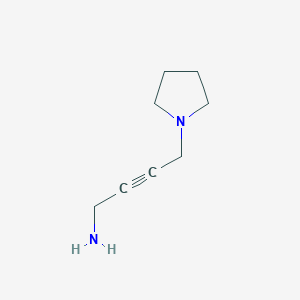
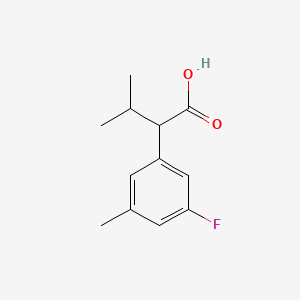

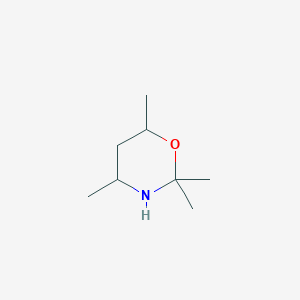
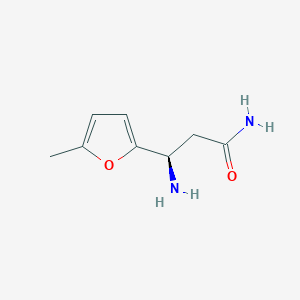
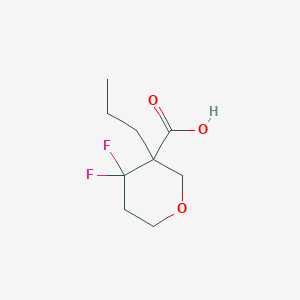
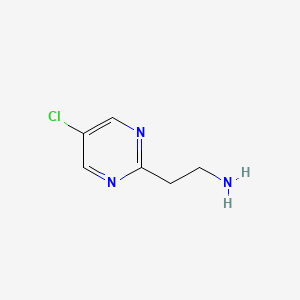
amine](/img/structure/B13305321.png)
![5-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13305322.png)
